Fulvestrant

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application of Fulvestrant in Breast Cancer Treatment

Specific Scientific Field: The specific scientific field is Oncology, with a focus on Breast Cancer Treatment .

Comprehensive and Detailed Summary of the Application: Fulvestrant is used as an antagonist for hormone receptors in the treatment of advanced metastatic hormone receptor-positive breast cancer . To address these challenges, researchers have engineered tumor-targeting nanoparticles termed 131 I-fulvestrant-ALA-PFP-FA-NPs .

Thorough Summary of the Results or Outcomes Obtained: In vivo and in vitro tests showed that the drug-laden nanoparticles effectively targeted tumors . This targeting efficiency was corroborated using SPECT-CT imaging, confocal microscopy, and small animal fluorescence imaging . The 131 I-fulvestrant-ALA-PFP-FA-NPs maintained stability and showcased potent antitumor capabilities due to the synergism of endocrine therapy, radiotherapy, and CR-PDT . Throughout the treatment duration, no notable irregularities were detected in hematological, biochemical, or histological evaluations .

Application of Fulvestrant in Overcoming Drug Resistance in Breast Cancer

Specific Scientific Field: The specific scientific field is Oncology, with a focus on Drug Resistance in Breast Cancer Treatment .

Comprehensive and Detailed Summary of the Application: Fulvestrant is used in the treatment of estrogen receptor positive (ER+) metastatic breast cancer . Resistance to endocrine treatment in metastatic breast cancer is a major clinical challenge . Different in vitro models of fulvestrant resistance show variable stability in their phenotypes, which corresponded with distinct genomic alterations .

Detailed Description of the Methods of Application or Experimental Procedures: To study the complexity of the mechanisms involved in the resistance to fulvestrant, comprehensive biomarker analyses were performed using several in vitro models that recapitulate the heterogeneity of developed resistance . The findings were further corroborated in tissue samples from patients treated with fulvestrant .

Thorough Summary of the Results or Outcomes Obtained: The studied models presented adaptation at different cell cycle nodes to facilitate progression through the cell cycle and responded differently to CDK inhibitors . Cyclin E2 overexpression was identified as a biomarker of a persistent fulvestrant-resistant phenotype . Comparison of pre- and post-treatment paired tumor biopsies from patients treated with fulvestrant revealed an upregulation of cyclin E2 upon development of resistance . Moreover, overexpression of this cyclin was found to be a prognostic factor determining resistance to fulvestrant and shorter progression-free survival .

Application of Fulvestrant in Overcoming Primary Endocrine Resistance

Specific Scientific Field: The specific scientific field is Oncology, with a focus on Primary Endocrine Resistance in Breast Cancer Treatment .

Comprehensive and Detailed Summary of the Application: Primary endocrine resistance is defined as relapse during the first two years of adjuvant endocrine therapy, or progressive disease within the first six months of first-line endocrine therapy in metastatic breast cancer . Fulvestrant has demonstrated efficacy as both early-and later-line therapy in hormone-resistant metastatic breast cancer .

Detailed Description of the Methods of Application or Experimental Procedures: The method involves the administration of Fulvestrant as a treatment for patients with primary endocrine resistance . The efficacy of Fulvestrant was evaluated based on the clinical benefit received by the patients, post-Fulvestrant chemotherapy, and the presence of non-visceral disease .

Thorough Summary of the Results or Outcomes Obtained: The results show that women with clinical benefit from fulvestrant, who received post-fulvestrant chemotherapy, or had non-visceral disease, had better survival .

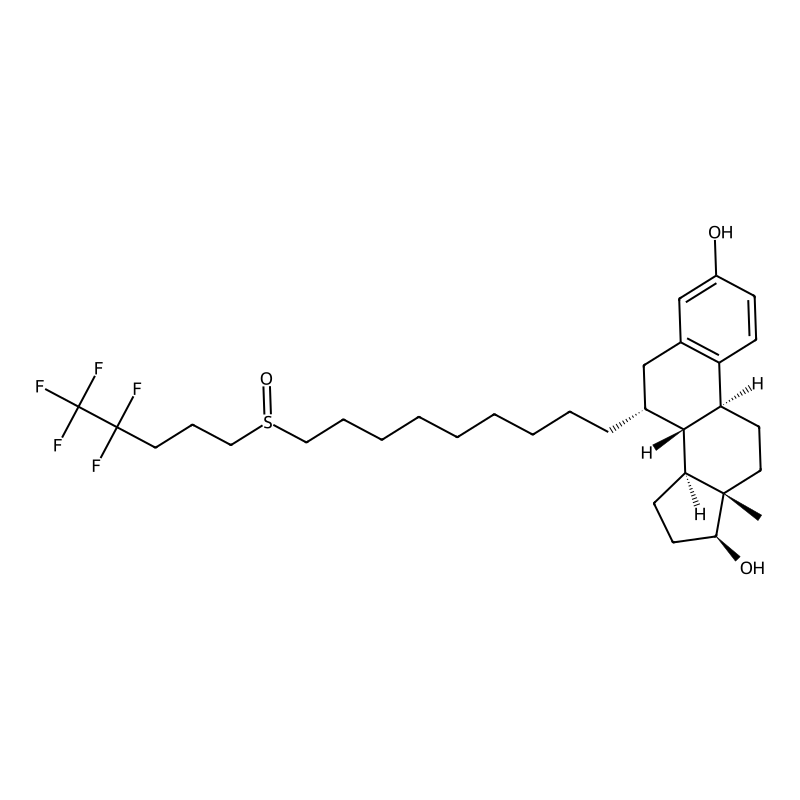

Fulvestrant is a synthetic steroidal compound, specifically a selective estrogen receptor degrader, designed to target and inhibit the action of estrogen in hormone receptor-positive breast cancer. Its chemical name is 7α-[9-(4,4,5,5,5-pentafluoropentylsulphinyl)-nonyl]estra-1,3,5(10)-triene-3,17β-diol. Fulvestrant appears as a white crystalline solid with high lipophilicity and very low solubility in water. It does not ionize except at high pH levels and is stable to hydrolysis but can be oxidized under certain conditions. The compound consists of a mixture of two diastereoisomers: Fulvestrant Sulphoxide A and B, which differ in the configuration at the sulfur atom while maintaining the same configuration at the steroid centers .

Fulvestrant works by binding to estrogen receptors in breast cancer cells. Unlike some SERDs, which can act as agonists (activators) or antagonists (blockers) of estrogen signaling, fulvestrant primarily functions as an antagonist []. Additionally, it triggers the degradation of the estrogen receptor itself, leading to a more sustained reduction in estrogenic effects on cancer cells [].

Fulvestrant undergoes various metabolic reactions in the body, primarily involving oxidation, hydroxylation, and conjugation. Oxidative metabolism occurs at specific positions on the steroid structure (C-2, C-4 of the A-ring, and C-17), potentially leading to the formation of ketones and sulphones. The major metabolites include glucuronides and sulfates formed through conjugation at C-2, C-3, and C-4 positions. These reactions contribute to its pharmacological profile and influence its efficacy and safety .

Fulvestrant functions primarily as an estrogen receptor antagonist with unique properties that distinguish it from other antiestrogens like tamoxifen. It binds competitively to estrogen receptors with an affinity comparable to that of estradiol (relative binding affinity approximately 0.89). Upon binding, fulvestrant induces structural changes that destabilize the estrogen receptor complex, leading to its degradation via cellular protein degradation pathways. This mechanism results in downregulation of estrogen receptor levels in breast cancer cells, effectively inhibiting estrogen-mediated signaling pathways critical for tumor growth .

The synthesis of fulvestrant is a complex process involving multiple steps (six stages) that yield a mixture of its diastereoisomers. The synthesis pathway includes key reactions such as alkylation and oxidation, with careful control over conditions to ensure the desired optical purity of the final product. High-performance liquid chromatography is employed to monitor and control the diastereomeric ratio during production .

Fulvestrant is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is administered via intramuscular injection and has been shown to be effective as both monotherapy and in combination with other therapies such as abemaciclib or palbociclib for advanced or metastatic disease. Clinical studies have demonstrated its efficacy comparable to other endocrine therapies without exhibiting partial agonist activity .

Fulvestrant exhibits significant protein binding (approximately 99%) in human plasma, predominantly to very low-density lipoprotein, low-density lipoprotein, and high-density lipoprotein. This high level of binding indicates a potential for drug displacement interactions with other medications that bind similarly to plasma proteins. Furthermore, fulvestrant does not inhibit cytochrome P450 enzymes, suggesting a lower risk for metabolic drug interactions .

Fulvestrant stands out among other compounds targeting estrogen receptors due to its unique mechanism as a selective estrogen receptor degrader rather than merely an antagonist. Here is a comparison with some similar compounds:

| Compound | Type | Mechanism of Action | Relative Binding Affinity |

|---|---|---|---|

| Tamoxifen | Selective Estrogen Receptor Modulator | Acts as an antagonist but retains some agonist activity | 0.025 |

| Raloxifene | Selective Estrogen Receptor Modulator | Antagonist with some agonistic effects on bone | 0.01 |

| Anastrozole | Aromatase Inhibitor | Inhibits aromatase enzyme to reduce estrogen production | N/A |

| Letrozole | Aromatase Inhibitor | Similar action as anastrozole | N/A |

| Exemestane | Aromatase Inhibitor | Irreversibly inhibits aromatase | N/A |

Uniqueness of Fulvestrant:

- Unlike tamoxifen or raloxifene, fulvestrant does not exhibit any agonist activity; it solely functions as an antagonist.

- Fulvestrant leads to degradation of estrogen receptors rather than merely blocking them from activation.

- Its long half-life allows for less frequent dosing compared to other therapies.

Fulvestrant belongs to the estrane steroid family, characterized by a modified estradiol backbone with a 7α-alkylsulfinyl side chain. Its systematic IUPAC name, (7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol, reflects its stereochemical complexity and functional groups. The molecular formula C₃₂H₄₇F₅O₃S (molecular weight: 606.78 g/mol) underscores its high fluorine content, which enhances binding affinity and metabolic stability.

Table 1: Key Chemical Identifiers of Fulvestrant

| Identifier | Value |

|---|---|

| CAS Registry Number | 129453-61-8 |

| EC Number | 642-998-6 |

| DrugBank ID | DB00947 |

| ChEMBL ID | CHEMBL1358 |

| SMILES | C[C@]12CC[C@H]3C@@H[C@@H]1CC[C@@H]2O |

The sulfinyl group at position 7α disrupts estrogen receptor (ER) dimerization, while the pentafluoropentyl chain enhances hydrophobic interactions, critical for ER degradation.

Historical Development and Discovery

Fulvestrant emerged from systematic structure-activity relationship studies at AstraZeneca in the 1980s, aiming to develop a "pure" antiestrogen devoid of partial agonist activity. Researchers Alan Wakeling and John Bowler modified estradiol’s 7α position, discovering that alkylsulfinyl side chains conferred irreversible ER binding. The lead compound, ICI 182,780, demonstrated complete ER antagonism in preclinical models, unlike tamoxifen, which exhibited agonist effects in uterine tissue.

Key Milestones:

- 1987: Synthesis of ICI 182,780, showing potent ER degradation in MCF-7 breast cancer cells.

- 1994: Phase I trials confirming tolerability in postmenopausal women.

- 2002: FDA approval for metastatic breast cancer after antiestrogen failure, based on equivalence to anastrozole in Phase III trials.

This development addressed a critical need for agents effective in tamoxifen-resistant cancers, leveraging a novel degradation mechanism.

Significance in Medicinal Chemistry

Fulvestrant’s design revolutionized endocrine therapy by introducing targeted protein degradation as a therapeutic strategy. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen, which modulate ER activity, fulvestrant induces ERα ubiquitination and proteasomal destruction, eliminating both genomic and nongenomic ER signaling. This action is particularly effective against ESR1-mutated cancers, where constitutively active ER variants drive resistance to aromatase inhibitors.

Mechanistic Advantages:

- Complete ER Antagonism: No agonist activity, even at high concentrations.

- Overcoming Resistance: Retains efficacy in tamoxifen-resistant models due to ER downregulation.

- Synergy with Targeted Therapies: Preclinical data support combinations with CDK4/6 inhibitors (e.g., palbociclib) to bypass resistance pathways.

Recent advances in oral SERDs (e.g., elacestrant) build on fulvestrant’s scaffold, optimizing bioavailability while retaining degradation efficacy.

The crystal structure of fulvestrant hydrate (ethyl acetate) has been comprehensively determined using advanced synchrotron X-ray powder diffraction techniques combined with density functional theory optimization methods [1] [2]. This crystallographic investigation represents a significant advancement in understanding the solid-state properties of this pharmaceutically important compound.

The structure determination process utilized synchrotron X-ray powder diffraction data, which provides exceptional resolution and intensity compared to conventional laboratory X-ray sources [1]. The synchrotron radiation approach enabled the acquisition of high-quality diffraction data essential for resolving the complex crystal structure of fulvestrant. Following initial data collection, the structure was refined and optimized using density functional theory techniques, ensuring both accuracy and theoretical consistency in the final structural model [1] [2].

The fulvestrant hydrate crystallizes in the trigonal crystal system with space group R3 (number 146), representing a rhombohedral lattice arrangement [1] [2]. The unit cell parameters have been precisely determined as a = 23.39188(16) Å, c = 16.50885(13) Å, with a unit cell volume of 7823.08(7) ų [1]. The structure contains nine fulvestrant molecules per unit cell (Z = 9), indicating a relatively dense packing arrangement despite the presence of significant void spaces [1].

The crystallographic analysis reveals that fulvestrant forms a solvated crystal structure incorporating both water and ethyl acetate molecules. The stoichiometric composition is expressed as C₃₂H₄₇F₅O₃S(H₂O)₀.₁₆(C₄H₈O₂)₀.₀₂₅, indicating fractional occupancy of solvent molecules within the crystal lattice [1] [2]. This solvation pattern significantly influences the overall crystal stability and packing efficiency.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | R3 (#146) | - |

| Crystal System | Trigonal (Rhombohedral) | - |

| Lattice Parameter a (Å) | 23.39188 | 0.00016 |

| Lattice Parameter c (Å) | 16.50885 | 0.00013 |

| Unit Cell Volume (ų) | 7823.08 | 0.07 |

| Formula Units (Z) | 9 | - |

| Calculated Density | Not reported | - |

X-Ray Diffraction Studies

Comprehensive X-ray diffraction studies have been conducted on fulvestrant using both powder diffraction methods and single crystal approaches. The powder X-ray diffraction pattern of fulvestrant exhibits characteristic peaks that provide definitive identification and structural information [3] [4].

The most significant diffraction peaks occur at 2θ values of 6.950°, 8.520°, 11.161°, 13.020°, and 13.922°, corresponding to d-spacings of 12.714, 10.368, 7.931, 6.794, and 6.356 Å respectively [3] [4]. These peaks represent the fundamental structural reflections arising from the periodic arrangement of fulvestrant molecules within the crystal lattice. The strongest diffraction peak appears at 2θ = 6.950° with 100% relative intensity, serving as the primary identification marker for this crystal form [3].

The complete diffraction pattern encompasses 29 significant peaks extending from 2θ = 6.950° to 33.401°, with corresponding d-spacings ranging from 12.714 to 2.681 Å [3] [4]. The relative intensities of these peaks vary considerably, with several showing intensities above 50% of the maximum peak, indicating well-ordered crystalline domains and efficient packing arrangements.

Analysis of the diffraction data using Cu-Kα radiation (λ = 1.54059 Å) provides high-resolution structural information suitable for phase identification and quantitative analysis [3] [4]. The peak positions and intensities demonstrate excellent reproducibility, confirming the stability and consistency of the fulvestrant crystal form under standard analytical conditions.

Hydrogen Bonding Networks

The crystal structure of fulvestrant exhibits an extensive and sophisticated hydrogen bonding network that fundamentally governs the molecular packing and stability of the crystalline form [1] [2]. This network is characterized by the formation of O–H⋯O hydrogen bonds involving both hydroxyl groups present in the fulvestrant molecule as hydrogen bond donors [1].

The hydrogen bonding architecture creates triangular hydrogen-bonded chains of fulvestrant molecules arranged around one of the threefold axes within the crystal structure [1] [2]. This geometric arrangement represents a highly organized supramolecular assembly where individual fulvestrant molecules are connected through systematic hydrogen bonding interactions. Both hydroxyl groups located at positions 3 and 17 of the steroid backbone function as hydrogen bond donors, participating in O–H⋯O interactions with neighboring molecules [1].

The hydrogen bonding pattern results in the formation of large ring structures that extend throughout the crystal lattice [1] [2]. These rings are not simple discrete units but rather constitute part of an extended three-dimensional network that provides structural integrity and stability to the entire crystal assembly. The systematic nature of these interactions ensures uniform distribution of hydrogen bonding throughout the crystal, contributing to the overall thermodynamic stability of the fulvestrant hydrate form.

The presence of water molecules within the crystal structure adds complexity to the hydrogen bonding network [1] [2]. The water molecules, present at 0.16 molecules per fulvestrant formula unit, participate in additional hydrogen bonding interactions that help stabilize the overall crystal structure. These water molecules occupy specific positions within the crystal voids and contribute to the hydrogen bonding network through both donor and acceptor interactions.

Ethyl acetate molecules, present at 0.025 molecules per fulvestrant formula unit, also participate in the hydrogen bonding network, albeit to a lesser extent than water [1] [2]. The carbonyl oxygen of ethyl acetate can function as a hydrogen bond acceptor, providing additional stabilization points within the crystal structure.

| Hydrogen Bond Component | Role | Molecular Position | Network Function |

|---|---|---|---|

| Hydroxyl group (3-position) | Donor | Steroid A-ring | Primary chain formation |

| Hydroxyl group (17-position) | Donor | Steroid D-ring | Secondary network stabilization |

| Oxygen atoms | Acceptor | Various positions | Connection points |

| Water molecules | Donor/Acceptor | Crystal voids | Network enhancement |

| Ethyl acetate | Acceptor | Void spaces | Additional stabilization |

Crystal Packing and Intermolecular Interactions

The crystal packing of fulvestrant demonstrates a sophisticated arrangement characterized by distinct molecular domains and specific intermolecular interaction patterns [1] [2]. The overall packing efficiency is notably influenced by the segregation of different molecular regions, particularly the separation of hydrogen bonding networks from fluorinated molecular segments.

The fluorinated ends of fulvestrant molecules cluster around a separate threefold axis, distinct from the axis around which the hydrogen-bonded chains are organized [1] [2]. This segregation creates distinct hydrophobic and hydrophilic domains within the crystal structure, optimizing the intermolecular interactions and minimizing unfavorable contacts between incompatible molecular regions. The fluorinated alkyl side chains aggregate through van der Waals interactions, forming hydrophobic clusters that contribute to the overall stability of the crystal packing.

A significant feature of the fulvestrant crystal packing is the presence of substantial void spaces, which occupy 8.1% of the total unit cell volume [1] [2]. These voids are strategically located around threefold axes and are partially occupied by water and ethyl acetate molecules. The existence of such void spaces indicates that the crystal packing is not based purely on space-filling efficiency but rather on the optimization of intermolecular interactions, particularly hydrogen bonding.

The void spaces serve multiple functions within the crystal structure. They accommodate solvent molecules that contribute to the hydrogen bonding network, provide flexibility for thermal motion, and potentially allow for guest molecule exchange without disrupting the fundamental crystal framework [1] [2]. The partial occupancy of these voids (rather than complete filling) suggests a dynamic equilibrium between solvent inclusion and exclusion.

The intermolecular interactions extend beyond hydrogen bonding to include van der Waals forces, π-π interactions, and dipole-dipole interactions [1] [2]. The steroid backbone provides a rigid framework that facilitates predictable intermolecular contacts, while the flexible alkyl side chain allows for conformational adjustments to optimize packing arrangements.

The crystal packing efficiency is further enhanced by the threefold symmetry operations, which create multiple equivalent positions for fulvestrant molecules [1] [2]. This symmetry-based organization ensures uniform distribution of intermolecular interactions throughout the crystal and contributes to the overall thermodynamic stability of the crystalline form.

| Packing Feature | Characteristic | Volume Contribution | Interaction Type |

|---|---|---|---|

| Fulvestrant molecules | Ordered arrangement | 91.9% | Multiple interactions |

| Void spaces | Partially occupied | 8.1% | Solvent accommodation |

| Hydrogen bonding domains | Triangular chains | Major component | O–H⋯O interactions |

| Fluorinated domains | Clustered regions | Minor component | van der Waals forces |

| Water molecules | Disordered occupancy | Fractional | Hydrogen bonding |

| Ethyl acetate | Minor occupancy | Minimal | Weak interactions |

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 9.09 (est)

Appearance

Storage

UNII

GHS Hazard Statements

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H360 (93.75%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (68.75%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (18.75%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (18.75%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (37.5%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H413 (31.25%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Fulvestrant is indicated for the treatment of estrogen receptor positive, locally advanced or metastatic breast cancer in postmenopausal women: not previously treated with endocrine therapy, orwith disease relapse on or after adjuvant anti-estrogen therapy, or disease progression on antiestrogen therapy.

Faslodex is indicated, , , as monotherapy for the treatment of estrogen receptor positive, locally advanced or metastatic breast cancer in postmenopausal women: , , not previously treated with endocrine therapy, or, with disease relapse on or after adjuvant antiestrogen therapy, or disease progression on antiestrogen therapy. , , , in combination with palbociclib for the treatment of hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative locally advanced or metastatic breast cancer in women who have received prior endocrine therapy. , , , In pre- or perimenopausal women, the combination treatment with palbociclib should be combined with a luteinizing hormone releasing hormone (LHRH) agonist. ,

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Faslodex

FDA Approval: Yes

Fulvestrant is approved to be used alone or with other drugs to treat: Breast cancer. It is used: Alone in postmenopausal women with hormone receptor–positive (HR+) and HER2-negative advanced cancer that has not been treated with hormone therapy.

Alone in postmenopausal women with HR+ advanced cancer that got worse after treatment with hormone therapy.

With ribociclib succinate in postmenopausal women with HR+ and HER2-negative advanced or metastatic cancer. It is used as first-line hormone therapy or after the cancer got worse during treatment with hormone therapy.

With palbociclib or abemaciclib in women with HR+ and HER2-negative advanced or metastatic cancer that got worse after treatment with hormone therapy.

Fulvestrant is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Fulvestrant is indicated for the treatment of hormone receptor positive metastatic breast cancer in postmenopausal women with disease progression following antiestrogen therapy. /Included in US product label/

Pharmacology

Fulvestrant is a synthetic estrogen receptor antagonist. Unlike tamoxifen (which has partial agonist effects) and the aromatase inhibitors (which reduce the estrogen available to tumor cells), fulvestrant binds competitively to estrogen receptors in breast cancer cells, resulting in estrogen receptor deformation and decreased estrogen binding. In vitro studies indicate that fulvestrant reversibly inhibits the growth of tamoxifen-resistant, estrogen-sensitive, human breast cancer cell lines. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BA - Anti-estrogens

L02BA03 - Fulvestrant

Mechanism of Action

Fulvestrant, a 7(alpha)-alkylsulfinyl analog of estradiol, is an estrogen antagonist. Data from animal studies indicate that fulvestrant does not possess estrogen-agonist activity. The drug competitively binds to and downregulates estrogen receptors in human breast cancer cells. Fulvestrant has been shown to inhibit the growth of tamoxifen-resistant as well as estrogen-sensitive human breast cancer (MCF-7) cell lines in vitro and in vivo. Data from studies in animals indicate that the drug also may block the uterotropic action of estradiol. Fulvestrant does not appear to exhibit peripheral steroidal effects in postmenopausal women, as evidenced by an absence of appreciable changes in plasma concentrations of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) after receiving 250 mg of fulvestrant IM monthly.

The efferent ductules express the highest amount of estrogen receptors ESR1 (ERalpha) and ESR2 (ERbeta) within the male reproductive tract. Treatment of rats with the antiestrogen fulvestrant (ICI 182,780) causes inhibition of fluid reabsorption in the efferent ductules, leading to seminiferous tubule atrophy and infertility. To provide a more comprehensive knowledge about the molecular targets for estrogen in the rat efferent ductules, /the authors/ investigated the effects of ICI 182,780 treatment on gene expression using a microarray approach. Treatment with ICI 182,780 increased or reduced at least 2-fold the expression of 263 and 98 genes, respectively. Not surprisingly, several genes that encode ion channels and macromolecule transporters were affected. Interestingly, treatment with ICI 182,780 markedly altered the expression of genes related to extracellular matrix organization. Matrix metalloproteinase 7 (Mmp7), osteopontin (Spp1), and neuronal pentraxin 1 (Nptx1) were among the most altered genes in this category. Upregulation of Mmp7 and Spp1 and downregulation of Nptx1 were validated by Northern blot. Increase in Mmp7 expression was further confirmed by immunohistochemistry and probably accounted for the decrease in collagen content observed in the efferent ductules of ICI 182,780-treated animals. Downregulation of Nptx1 probably contributed to the extracellular matrix changes and decreased amyloid deposition in the efferent ductules of ICI 182,780-treated animals. Identification of new molecular targets for estrogen action may help elucidate the regulatory role of this hormone in the male reproductive tract.

Fulvestrant is a pure antiestrogen that emerged from a systematic medicinal chemistry strategy of modification of long-chain alkyl substitutes in the 7a-position of estradiol. Fulvestrant has no uterotrophic effects on the immature or ovariectomized rat and blocks the agonistic effects of estradiol and tamoxifen in a dose-dependent manner. In in vivo and in vitro breast cancer models, fulvestrant has anticancer activity at least as good as tamoxifen and is superior to tamoxifen in some models. Fulvestrant requires intramuscular administration in a proprietary formulation of castor oil and alcohols. When fulvestrant binds to estrogen receptor monomers it inhibits receptor dimerization, activating function 1 (AF1) and AF2 are rendered inactive, translocation of receptor to the nucleus is reduced, and degradation of the estrogen receptor is accelerated. This results in pure antiestrogenic effects. ...

Estrogen and tamoxifen activate large conductance Ca(2+)-activated K(+) (BK(Ca)) channels in smooth muscle through a non-genomic mechanism that depends on the regulatory beta1 subunit and an extracellular binding site. It is unknown whether a "pure" anti-estrogen such as ICI 182,780 (Faslodex), that has no known estrogenic properties, would have any effect on BK(Ca) channels. Using single channel patch clamp techniques on canine colonic myocytes, the hypothesis that ICI 182,780 would activate BK(Ca) channels was tested. ICI 182,780 increased the open probability of BK(Ca) channels in inside-out patches with an EC(50) of 1 microM. These data suggest that molecules with the ability to bind nuclear estrogen receptors, regardless of oestrogenic or anti-estrogenic nature, activate BK(Ca) channels through this nongenomic, membrane-delimited mechanism. The identity and characteristics of this putative binding site remain unclear; however, it has pharmacological similarity to estrogen receptors alpha and beta, as ICI 182,780 interacts with it.

For more Mechanism of Action (Complete) data for FULVESTRANT (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

3 to 5 L/kg

Peak plasma concentrations of fulvestrant are attained approximately 7 days after IM administration and persist for at least 1 month. Steady-state plasma fulvestrant concentrations usually are achieved within 3-6 months when the drug is administered once-monthly by IM injection.

Fulvestrant appears to be rapidly and extensively distributed, principally into the extravascular space

99% (mainly VLDL, LDL, and HDL lipoprotein fractions).

Has been shown to cross the placenta and distribute into milk in rats.

For more Absorption, Distribution and Excretion (Complete) data for FULVESTRANT (8 total), please visit the HSDB record page.

Metabolism Metabolites

Wikipedia

Samandarin

Drug Warnings

Because fulvestrant is administered by IM injection, the drug should not be used in patients with bleeding diatheses or thrombocytopenia or in those receiving anticoagulant therapy.

The most common adverse effects of fulvestrant are adverse GI effects (e.g., nausea, vomiting, constipation, diarrhea, abdominal pain), headache, back pain, vasodilation (hot flushes), and pharyngitis, which occurred in approximately 52, 15, 14, 18, and 16% of patients, respectively, who received the drug in clinical studies.

Other adverse effects occurring in 5-23% of patients receiving fulvestrant (in order of descending frequency) include asthenia, pain, nutritional disorders, bone pain, dyspnea, injection site pain, increased cough, pelvic pain, anorexia, peripheral edema, rash, chest pain, flu syndrome, dizziness, insomnia, fever, paresthesia, urinary tract infection, depression, anxiety, and sweating. Injection site reactions with mild transient pain and inflammation were reported in 7% of patients receiving a single 5-mL injection of fulvestrant in one study and in 27% of those who received two 2.5-mL injections of the drug in another study.

For more Drug Warnings (Complete) data for FULVESTRANT (7 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of fulvestrant is about 40 days.

Use Classification

Human drugs -> Endocrine therapy, Anti-estrogens -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

... a drug treatment of hormone receptor-positive metastatic breast cancer in post-menopausal women with disease progression following anti-estrogen therapy.

Analytic Laboratory Methods

Analyte: fulvestrant; matrix: chemical identification; procedure: retention time of the major peak of the liquid chromatogram with comparison to standards

Analyte: fulvestrant; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 225 nm with comparison to standards

Dates

2: Al-Mubarak M, Sacher AG, Ocana A, Vera-Badillo F, Seruga B, Amir E. Fulvestrant for advanced breast cancer: a meta-analysis. Cancer Treat Rev. 2013 Nov;39(7):753-8. doi: 10.1016/j.ctrv.2013.03.004. Epub 2013 Jun 10. Review. PubMed PMID: 23764179.

3: Estévez L, Alvarez I, Tusquets I, Seguà MA, Muñoz M, Fernández Y, Lluch A. Finding the right dose of fulvestrant in breast cancer. Cancer Treat Rev. 2013 Apr;39(2):136-41. doi: 10.1016/j.ctrv.2012.06.003. Epub 2012 Jul 15. Review. PubMed PMID: 22795960.

4: Yano S, Kamano S, Sato T, Chen L. [Pharmacological and clinical profiles of Fulvestrant (Faslodex(®)) in the treatment of advanced or recurrenced breast cancer]. Nihon Yakurigaku Zasshi. 2012 Feb;139(2):75-82. Review. Japanese. PubMed PMID: 22322932.

5: Krell J, Januszewski A, Yan K, Palmieri C. Role of fulvestrant in the management of postmenopausal breast cancer. Expert Rev Anticancer Ther. 2011 Nov;11(11):1641-52. doi: 10.1586/era.11.138. Review. PubMed PMID: 22050013.

6: Howell A, Sapunar F. Fulvestrant revisited: efficacy and safety of the 500-mg dose. Clin Breast Cancer. 2011 Aug;11(4):204-10. doi: 10.1016/j.clbc.2011.02.002. Epub 2011 May 4. Review. PubMed PMID: 21729658.

7: Scott SM, Brown M, Come SE. Emerging data on the efficacy and safety of fulvestrant, a unique antiestrogen therapy for advanced breast cancer. Expert Opin Drug Saf. 2011 Sep;10(5):819-26. doi: 10.1517/14740338.2011.595560. Epub 2011 Jun 24. Review. PubMed PMID: 21699443.

8: Croxtall JD, McKeage K. Fulvestrant: a review of its use in the management of hormone receptor-positive metastatic breast cancer in postmenopausal women. Drugs. 2011 Feb 12;71(3):363-80. doi: 10.2165/11204810-000000000-00000. Review. PubMed PMID: 21319872.

9: Johnston SJ, Cheung KL. Fulvestrant - a novel endocrine therapy for breast cancer. Curr Med Chem. 2010;17(10):902-14. Review. PubMed PMID: 20156170.

10: Kabos P, Borges VF. Fulvestrant: a unique antiendocrine agent for estrogen-sensitive breast cancer. Expert Opin Pharmacother. 2010 Apr;11(5):807-16. doi: 10.1517/14656561003641982. Review. PubMed PMID: 20151846.